ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the imidamido linkage and the attachment of the 2-chloro-6-fluorophenyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives and compounds with similar functional groups, such as:
- Ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate analogs
- Other imidamido derivatives
- Compounds with similar aromatic systems
Uniqueness
The uniqueness of ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 3-[[(2-chloro-6-fluorophenyl)methoxyamino]methylideneamino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O3S/c1-4-28-20(27)18-17(16-15(26(2)3)8-9-23-19(16)30-18)24-11-25-29-10-12-13(21)6-5-7-14(12)22/h5-9,11H,4,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYDOSOMBDWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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